molecular formula C2H5Cl<br>CH3CH2Cl<br>C2H5Cl B1197429 Chloroethane CAS No. 75-00-3

Chloroethane

Cat. No. B1197429
CAS RN: 75-00-3
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroethane predominantly involves the reaction of ethylene with chlorine, a process that can be finely tuned to achieve desired yields and purities. This reaction forms the basis of industrial production, where controlling conditions such as temperature and pressure are critical for optimal outcomes. Detailed analyses of these synthesis processes shed light on the intricacies of chloroethane production, highlighting the efficiency and challenges encountered in chemical manufacturing (Rey et al., 2000).

Molecular Structure Analysis

Investigations into the molecular structure of chloroethane have utilized various analytical techniques, including X-ray diffraction and electron diffraction, to elucidate its geometry. Studies have revealed that chloroethane exhibits a relatively simple molecular structure, with a single chlorine atom bonded to an ethane molecule. The precise bond lengths and angles within chloroethane molecules have been determined, offering insights into its chemical behavior and reactivity (Ainsworth & Karle, 1952).

Chemical Reactions and Properties

Chloroethane participates in a variety of chemical reactions, showcasing its versatility as a reactant. Its reactions include substitution, elimination, and addition, each of which opens pathways to a multitude of derivatives and compounds. The study of these reactions provides a comprehensive understanding of chloroethane's chemical properties and its utility in synthetic chemistry (Morgenthaler & Eyler, 1979).

Physical Properties Analysis

The physical properties of chloroethane, such as boiling point, melting point, density, and vapor pressure, are crucial for its storage, handling, and application in various industrial processes. Research into these properties has led to a better understanding of how chloroethane behaves under different conditions, facilitating safer and more efficient industrial practices (Huisman & Mijlhoff, 1974).

Chemical Properties Analysis

The chemical properties of chloroethane, including its reactivity with other compounds, stability under various conditions, and degradation pathways, have been thoroughly investigated. These studies have illuminated the mechanisms by which chloroethane interacts with its environment, contributing to the development of methods for its safe use and disposal (Guess, 1970).

Scientific Research Applications

  • Neurotoxicity : Chloroethane, also known as ethyl chloride, can cause acute reversible neurologic deficits when inhaled, as demonstrated in a case of a 47-year-old HIV-positive man. This highlights its neurotoxic potential and the need for clinical suspicion in cases of neurotoxicity due to inhalational exposure (Senussi & Chalise, 2015).

  • Biodegradation in Bioelectrochemical Systems (BES) : Chloroethane can be biodegraded in BES, particularly 1,2-dichloroethane to ethene, as studied in a lab-scale BES using municipal activated sludge. This research provides insights into groundwater remediation and the interaction between biogeochemistry and chloroethane in contaminated aquifers (Leitão et al., 2016).

  • Physiologically Based Pharmacokinetic Modeling : Chloroethane's disposition in mice, rats, and humans has been studied through pharmacokinetic modeling. This research helps understand the species-specific internal dosimetry of chloroethane and its potential carcinogenic mode of action (Gargas et al., 2008).

  • Genotoxicity and Carcinogenicity : Studies have explored the genotoxicity and carcinogenicity of chloroethane, indicating its potential for causing damage to major parenchymous tissues and exerting mutagenic activity (Grilli et al., 1991).

  • Chloral Hydrate Toxicity : Chloral hydrate, which is converted to trichloroethanol (TCE) after absorption, shows significant toxicity at certain levels. This study underlines the need for cautious usage and management of chloral hydrate, especially in pediatric procedures (Pershad et al., 1999).

  • Mitochondrial Effects : Chloroethanols, related to chloroethane, can affect rat liver mitochondrial respiration, indicating their potential toxic effects and interaction with cellular metabolism (Bhat et al., 1991).

  • Dehalorespiration in Microorganisms : Certain microorganisms can dechlorinate chloroethane, which is important for environmental pollutant management. For instance, strain TCA1 can dechlorinate 1,1,1-Trichloroethane to chloroethane, highlighting a respiratory process vital for bioremediation (Sun et al., 2002).

  • Photodissociation Studies : The photodissociation of chloroethane molecular ions has been studied, providing insights into the excited state potential surfaces and the chemistry of chloroethane under specific conditions (Morgenthaler & Eyler, 1979).

  • Thermodynamic Properties : Research on the ideal gas thermodynamic properties of chloroethanes, including chloroethane, helps understand their physical and chemical behavior under various conditions, which is important for industrial applications and environmental studies (Chao et al., 1974).

Safety And Hazards

Chloroethane is flammable . Brief exposure to high levels can produce temporary feelings of intoxication . At higher levels, it can cause dizziness, increased reaction time, slurred speech, sleep disturbances, rapid eye movement, altered reflexes, tremors, hallucinations, and unconsciousness . It can also cause stomach cramps, nausea, vomiting, and eye irritation .

Future Directions

The global chloroethane market is expected to grow at a moderate pace during the forecast period . The growth of this market can be attributed to the increasing demand from various end-use industries such as pesticides, dyes, medicines, and chemical industries .

properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
Record name Chloroethane
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Product Name

Chloroethane

Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS RN

75-00-3, 68411-72-3
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Record name Chloroethane
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Record name Ethane, chloro derivs.
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Record name ETHYL CHLORIDE
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Record name ETHYL CHLORIDE
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Record name Ethane, chloro-
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
Record name ETHYL CHLORIDE
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Record name ETHYL CHLORIDE
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Record name ETHYL CHLORIDE
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Record name Ethyl chloride
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Synthesis routes and methods

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
[Compound]
Name
gamma-aluminum oxide
Quantity
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[Compound]
Name
C4 -hydrocarbons
Quantity
0 (± 1) mol
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0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroethane
Reactant of Route 2
Chloroethane
Reactant of Route 3
Chloroethane
Reactant of Route 4
Chloroethane
Reactant of Route 5
Reactant of Route 5
Chloroethane
Reactant of Route 6
Reactant of Route 6
Chloroethane

Citations

For This Compound
21,400
Citations
MG Bryukov, IR Slagle, VD Knyazev - The Journal of Physical …, 2003 - ACS Publications
Reactions of Cl atoms with ethane (1), chloroethane (2), and 1,1-dichloroethane (3) were studied experimentally with the discharge flow/resonance fluorescence technique over wide …
Number of citations: 53 pubs.acs.org
JH de Best, A Hage, HJ Doddema, DB Janssen… - Applied microbiology …, 1999 - Springer
… ,1-trichloroethane (10 μM) to chloroethane by a cometabolic process. Chloroethane was not … 1,1,1-trichloroethane was transformed to chloroethane than with methanol. In an enrichment …
Number of citations: 26 link.springer.com
DW Buchanan, RH Biggs - Journal of the American Society for …, 1969 - journals.ashs.org
2-Chloroethane-phosphonic acid (CEPA), applied as a spray to 5-year-old ‘Maygold’ peach trees in the 80% to full bloom stage, effectively thinned blossoms and young fruit and was …
Number of citations: 89 journals.ashs.org
EK Chacko, RR Kohli… - Indian Journal of …, 1972 - indianjournals.com
… In this paper, the authors present the successful results obtained with 2-chloroethane phosphonic acid (ethrel), in inducing flowering in a biennial bearing mango variety viz., Langra …
Number of citations: 26 www.indianjournals.com
EL Proebsting, HH Mills - Journal of the American Society for …, 1969 - journals.ashs.org
The growth regulator, 2-chloroethane phosphonic acid (Ethrel) advanced color and soluble solids development by about 2 weeks, softening by 1 week when applied at 80 ppm 3 1/2 …
Number of citations: 34 journals.ashs.org
C Holliger, G Schraa, AJM Stams, AJB Zehnder - Biodegradation, 1990 - Springer
… yielding chloroethane and ethane, consecutively. The transformation of chloroethane to … 1,2-dichloroethane and chloroethane at higher rates than acetate or methanol grown cells. …
Number of citations: 72 link.springer.com
S Brunet, B Requieme, E Colnay, J Barrault… - Applied Catalysis B …, 1995 - Elsevier
The transformation of CF 3 CH 2 Cl over bulk chromium(III) oxide, fluorinated or not, leads mainly to the fluorination product CF 3 CH 2 F and to the alkene CF 2 =CHCl. In the presence …
Number of citations: 55 www.sciencedirect.com
GE Millward, E Tschuikow‐Roux - International Journal of …, 1972 - Wiley Online Library
The thermal decomposition of 1,1,1‐trifluoro‐2‐chloroethane has been investigated in the single‐pulse shock tube between 1120 and 1300deg;K at total reflected shock pressures from …
Number of citations: 21 onlinelibrary.wiley.com
RM Black, K Brewster, RJ Clarke, JL Hambrook… - Xenobiotica, 1992 - Taylor & Francis
… Sulphur mustard, 1 ,l'-thiobis( 2-chloroethane), has long been recognized as a potent vesicant and biological alkylating agent. As a result of these toxicological properties, together with …
Number of citations: 115 www.tandfonline.com
JC Koenig, HK Boparai, MJ Lee, DM O'Carroll… - Journal of Hazardous …, 2016 - Elsevier
Nanoscale zero valent iron (nZVI) and organochlorine respiring bacteria (ORB) are two technologies used to detoxify chlorinated aliphatic hydrocarbons (CAHs). nZVI can rapidly …
Number of citations: 51 www.sciencedirect.com

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